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Spectroscopic Analysis of 3-Butene-1,2-diol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Butene-1,2-diol	
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This guide provides a comprehensive overview of the spectroscopic data for **3-Butene-1,2-diol** (CAS: 497-06-3), a significant metabolite of **1,3-butadiene** and a versatile chiral building block in organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information (NMR, IR, MS), the experimental protocols for its acquisition, and a logical workflow for these analytical techniques.

Molecular Structure:

- Chemical Name: 3-Butene-1,2-diol
- Synonyms: 1-Butene-3,4-diol, 3,4-Dihydroxy-1-butene[2][3]
- Molecular Formula: C₄H₈O₂[2][3]
- Molecular Weight: 88.11 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The following data is predicted based on the analysis



of structurally similar compounds, such as 3-buten-2-ol, and established chemical shift principles.

Table 1: Predicted ¹H NMR Data for **3-Butene-1,2-diol**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~5.85	ddd	1H	H-3
~5.30	d	1H	H-4a (trans)
~5.15	d	1H	H-4b (cis)
~4.10	m	1H	H-2
~3.65	dd	1H	H-1a
~3.50	dd	1H	H-1b
~2.5-3.5	br s	2H	-OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Data for **3-Butene-1,2-diol** has been reported in deuterated chloroform (CDCl₃).[4]

Table 2: 13C NMR Data for **3-Butene-1,2-diol**

Chemical Shift (δ) [ppm]	Assignment
~138	C-3
~116	C-4
~74	C-2
~66	C-1



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorptions for 3-Butene-1,2-diol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydroxyl groups)
3100 - 3010	Medium	=C-H stretch (alkenyl)
2950 - 2850	Medium	C-H stretch (alkyl)
1680 - 1620	Variable	C=C stretch (alkene)
~1050	Strong	C-O stretch (alcohol)
990 and 910	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Butene-1,2-diol** is available through the NIST WebBook.[2]

Table 4: Key Mass Spectrometry Data for **3-Butene-1,2-diol**

m/z	Interpretation
88	Molecular Ion (M+)
70	[M - H₂O] ⁺
57	[M - CH ₂ OH] ⁺
43	[C ₃ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
31	[CH₂OH]+



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3-Butene-1,2-diol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹³C spectrum, often using proton decoupling to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the empty IR spectrometer.
 - Place the prepared sample in the spectrometer's sample compartment.



- Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

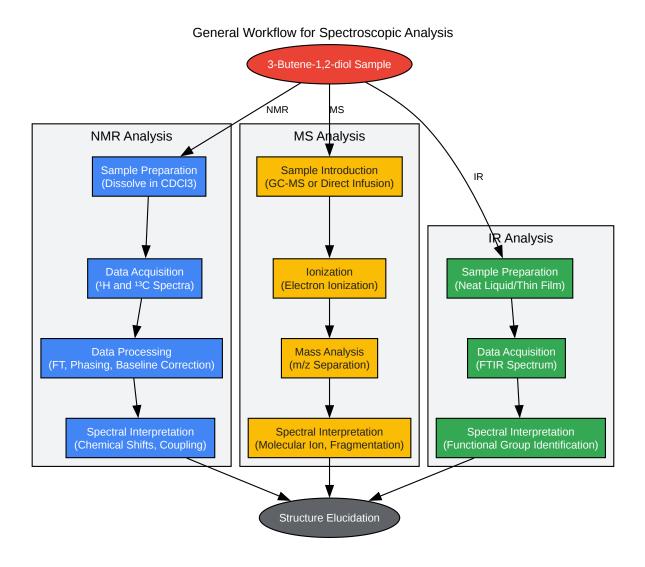
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **3-Butene-1,2-diol**.





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Caption: General workflow for the spectroscopic analysis of **3-Butene-1,2-diol**.



3-Butene-1,2-diol m/z = 88- H₂O - •CH₂OH α-cleavage [M - H₂O]⁴ [M - CH₂OH]+ [CH₂OH]+ m/z = 57

Key Fragmentation Pathways for 3-Butene-1,2-diol in EI-MS

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Caption: Key fragmentation pathways for **3-Butene-1,2-diol** in El-MS.

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m/z = 70

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Butene-1,2-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138189#spectroscopic-data-of-3-butene-1-2-diolnmr-ir-ms]

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